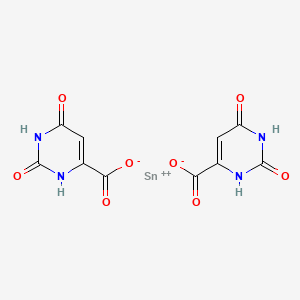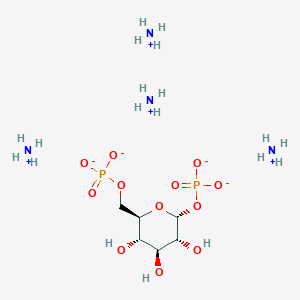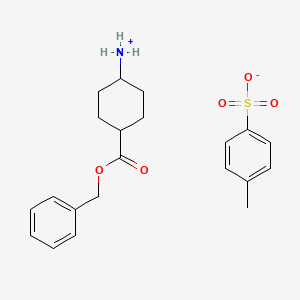
Benzyl cis-4-ammonium-4'-toluenesulfonato-1-cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the European Community number 426-070-6 is known for its unique chemical properties and applications. It is identified by the Chemical Abstracts Service number 67299-45-0. This compound is utilized in various scientific and industrial fields due to its distinctive characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the European Community number 426-070-6 involves specific reaction conditions and reagents. The detailed synthetic routes are documented in various chemical databases and research articles. Typically, the synthesis involves multiple steps, including the use of specific catalysts and solvents to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale chemical reactions, often utilizing specialized equipment to maintain the necessary temperature and pressure conditions. The production methods are designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: The compound with the European Community number 426-070-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often utilized in further chemical processes or as final products in various applications.
Wissenschaftliche Forschungsanwendungen
The compound with the European Community number 426-070-6 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, the compound is explored for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of the compound with the European Community number 426-070-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in biochemical processes. The detailed mechanism of action is studied through various experimental techniques, including molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to the one with the European Community number 426-070-6 include those with comparable chemical structures and properties. These compounds are often used as references in scientific studies to highlight the unique features of the compound .
Uniqueness: The uniqueness of the compound with the European Community number 426-070-6 lies in its specific chemical structure and reactivity Compared to similar compounds, it may exhibit distinct properties that make it particularly valuable for certain applications
Eigenschaften
CAS-Nummer |
67299-45-0 |
|---|---|
Molekularformel |
C21H27NO5S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
4-methylbenzenesulfonate;(4-phenylmethoxycarbonylcyclohexyl)azanium |
InChI |
InChI=1S/C14H19NO2.C7H8O3S/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,12-13H,6-10,15H2;2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
RHIBZVZOMYLKGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CC(CCC1C(=O)OCC2=CC=CC=C2)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


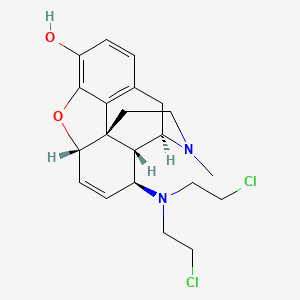
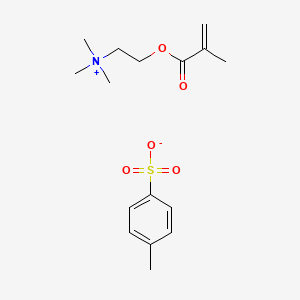
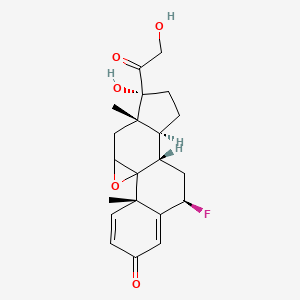

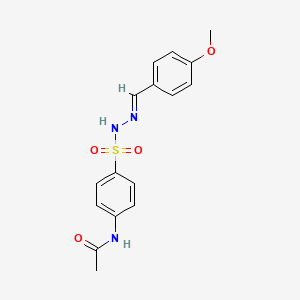

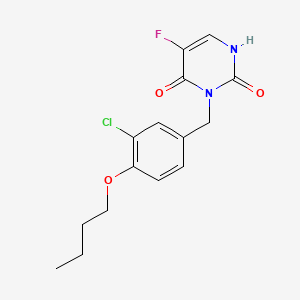

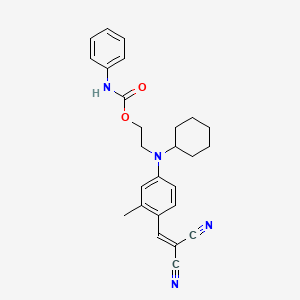

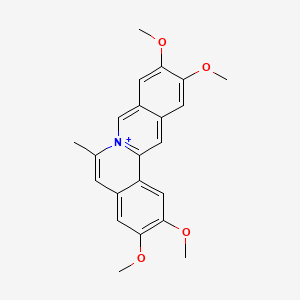
![3-[Bis(2-hydroxypropyl)amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12689693.png)
